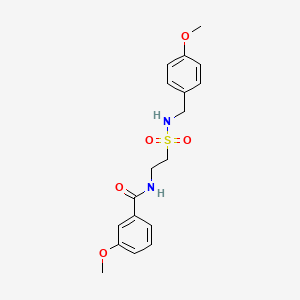

3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-24-16-8-6-14(7-9-16)13-20-26(22,23)11-10-19-18(21)15-4-3-5-17(12-15)25-2/h3-9,12,20H,10-11,13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZNMEITGFPHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide involves several steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 2-(N-(4-methoxybenzyl)sulfamoyl)ethylamine under basic conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features

The target compound shares the following features with analogues:

- Benzamide core : Critical for interactions with biological targets (e.g., enzymes, receptors).

- Methoxy substituents : The 3- and 4-methoxy groups enhance solubility and influence binding affinity.

- Sulfamoyl ethyl linkage : Provides flexibility and hydrogen-bonding capabilities.

Comparative Analysis of Analogues

Functional Insights

Antifungal Activity: LMM5 () and imidazole derivatives () demonstrate that sulfamoyl and heterocyclic groups (e.g., oxadiazole, imidazole) enhance antifungal efficacy against C. albicans. Mechanism: Sulfamoyl groups inhibit enzymes like thioredoxin reductase, disrupting redox balance in pathogens .

Anticancer Potential: Imidazole-benzamide hybrids () show activity against cervical cancer, while sigma receptor ligands () target prostate tumors. The target compound’s methoxybenzyl group may facilitate receptor binding, similar to [125I]PIMBA.

Structural Modifications Impacting Activity :

Biological Activity

3-Methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a methoxy group and a sulfamoyl moiety. The synthesis typically involves the reaction of 3-methoxybenzoic acid with thionyl chloride to create 3-methoxybenzoyl chloride, followed by its reaction with 2-(N-(4-methoxybenzyl)sulfamoyl)ethylamine under basic conditions.

Antiviral Properties

Recent studies have indicated that derivatives of benzamide, including compounds similar to this compound, exhibit antiviral properties. For example, certain N-phenylbenzamide derivatives have shown effectiveness against Hepatitis B virus (HBV), HIV-1, and other viral infections by increasing intracellular levels of the antiviral protein APOBEC3G .

| Compound | Target Virus | Mechanism of Action | Reference |

|---|---|---|---|

| IMB-0523 | HBV | Increases A3G levels | |

| N-phenyl derivatives | HIV-1, HCV | Broad-spectrum antiviral effects |

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Research has shown that related benzamide derivatives can inhibit tumor growth in various cancer models. For instance, specific indazole-containing derivatives have demonstrated significant antiproliferative effects against colon cancer cell lines . The mechanism often involves inhibition of key enzymes or receptors involved in cancer cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses. For instance, the compound may inhibit enzymes involved in viral replication or cancer cell growth.

Case Studies

- Antiviral Study : In a study evaluating the anti-HBV activity of various benzamide derivatives, it was found that compounds structurally related to this compound were effective in reducing HBV replication in vitro and in vivo using a duck HBV model .

- Cancer Research : Another investigation highlighted the efficacy of similar benzamide compounds in inhibiting tumor growth in xenograft models of human cancers, showcasing their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.